N-(2,4-Dichlorobenzoyl)-N'-(3,4-dichlorophenyl)urea
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Overview
Description
N-(2,4-Dichlorobenzoyl)-N’-(3,4-dichlorophenyl)urea is a synthetic organic compound characterized by the presence of dichlorobenzoyl and dichlorophenyl groups attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorobenzoyl)-N’-(3,4-dichlorophenyl)urea typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3,4-dichloroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with urea to form the final product. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dichlorobenzoyl)-N’-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene rings can be substituted with other nucleophiles.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted derivatives, while hydrolysis would produce the corresponding amines and carboxylic acids.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2,4-Dichlorobenzoyl)-N’-(3,4-dichlorophenyl)urea would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorobenzoyl)-N’-(4-chlorophenyl)urea
- N-(2,4-Dichlorobenzoyl)-N’-(3-chlorophenyl)urea
- N-(2,4-Dichlorobenzoyl)-N’-(2,4-dichlorophenyl)urea
Uniqueness
N-(2,4-Dichlorobenzoyl)-N’-(3,4-dichlorophenyl)urea is unique due to the specific positioning of the chlorine atoms on the benzene rings, which can influence its chemical reactivity and biological activity. This uniqueness can make it more effective in certain applications compared to its analogs.
Properties
CAS No. |
21839-28-1 |
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Molecular Formula |
C14H8Cl4N2O2 |
Molecular Weight |
378.0 g/mol |
IUPAC Name |
2,4-dichloro-N-[(3,4-dichlorophenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H8Cl4N2O2/c15-7-1-3-9(11(17)5-7)13(21)20-14(22)19-8-2-4-10(16)12(18)6-8/h1-6H,(H2,19,20,21,22) |
InChI Key |
AAZSCGGXIXCKCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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